Nonioside C

Description

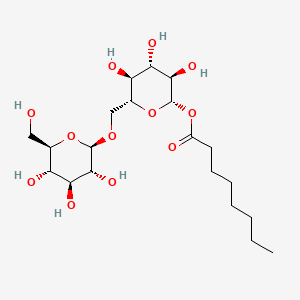

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-12(22)32-20-18(28)16(26)14(24)11(31-20)9-29-19-17(27)15(25)13(23)10(8-21)30-19/h10-11,13-21,23-28H,2-9H2,1H3/t10-,11-,13-,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEWAMWVJFCTAE-UIBCBTHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291293-49-7 | |

| Record name | Nonioside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291293497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONIOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AS5R92SEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogeographical Distribution of Nonioside C

Presence in Morinda citrifolia Fruit and Derived Products

Nonioside C has been consistently identified as a constituent of the Morinda citrifolia fruit nih.govinternationalscholarsjournals.comresearchgate.net. Analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have been instrumental in its detection and characterization in noni fruit juice researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net. Studies have identified this compound as one of several key compounds present in noni juice, often alongside other iridoid glucosides such as deacetylasperulosidic acid and asperulosidic acid, as well as flavonoids like rutin (B1680289) and nonioside B researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net.

Research has also investigated the presence and concentration of this compound in various noni-derived products, including juices and capsules. These analyses indicate that while this compound is found in both forms, its concentration can vary significantly depending on the product type and processing methods gforss.org. For instance, studies have reported different concentration ranges for this compound in capsules compared to various noni juices gforss.org.

Table 1: Identified Compounds in Morinda citrifolia Fruit Juice

| Compound Name | Molecular Formula | Identified in Noni Juice | Reference(s) |

| Deacetylasperulosidic acid | C₁₇H₂₄O₁₁ | Yes | researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net |

| Asperulosidic acid | C₁₇H₂₄O₁₂ | Yes | researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net |

| Rutin | C₂₇H₃₀O₁₆ | Yes | researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net |

| Nonioside B | C₂₆H₄₂O₁₁ | Yes | researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net |

| This compound | C₂₀H₃₆O₁₂ | Yes | nih.govinternationalscholarsjournals.comresearchgate.netresearchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net |

Distribution Variations Across Morinda citrifolia Cultivars and Geographic Origins

The biogeographical distribution of this compound is intrinsically linked to the cultivation and processing of Morinda citrifolia. While the plant itself is widely distributed across tropical and subtropical regions, including Southeast Asia, Australasia, and Pacific Islands researchgate.net, research suggests a general consistency in the chemical profile of noni juices derived from different geographical locations.

Studies analyzing Morinda citrifolia fruit juice originating from the Brazilian Amazon have indicated that its chemical constitution is similar to that of noni juices produced in other parts of the world researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net. This finding implies that this compound, as a recognized constituent of noni juice, is likely present in juices sourced from various global origins. However, detailed comparative analyses specifically quantifying variations in this compound levels across different Morinda citrifolia cultivars or pinpointing distinct geographical distribution patterns for this specific compound are not extensively detailed in the available literature.

This compound in Brazilian Amazon Noni Fruit Juice

Research focusing on Morinda citrifolia fruit juice from the Brazilian Amazon has confirmed the presence of this compound as one of its identified compounds researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net. These analyses, utilizing techniques such as LC-MS, have placed this compound within the broader spectrum of phytochemicals present in this juice. Importantly, these studies also highlight that the constitutional makeup of Brazilian Amazon noni juice is comparable to that of noni juices sourced from other global regions researchgate.netscience.govplos.orgresearchgate.netnih.govresearchgate.net, suggesting a consistent presence of this compound across different geographical origins.

Table 2: Reported Concentrations of this compound in Noni Products

| Product Type | Reported Concentration Range of this compound | Reference(s) |

| Capsules | 0.03–0.04 mg/mg | gforss.org |

| Juices (Type 1) | ca. 0.09 mg/mL | gforss.org |

| Juices (Type 2) | ca. 0.015 mg/mL | gforss.org |

Note: "Type 1" and "Type 2" juices refer to categories with higher and lower concentrations, respectively, as reported in the source.

Compound List:

this compound

Isolation and Purification Methodologies for Nonioside C

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a key strategy employed in the isolation of bioactive compounds like Nonioside C. This approach involves systematically separating crude extracts into simpler fractions and then testing each fraction for a specific biological activity of interest. By correlating the observed bioactivity with the chromatographic profile, researchers can effectively track and isolate the target compound science.govmdpi.com. This method is particularly valuable for complex plant extracts, allowing for the efficient identification and purification of active constituents by following the "activity trail" through successive separation steps mdpi.com.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the purification of this compound, enabling its separation from other components of the Noni fruit extract based on differential interactions with stationary and mobile phases.

Column chromatography serves as an initial step for the bulk separation and enrichment of compounds. Techniques such as Sephadex LH-20, a size exclusion gel chromatography medium, are commonly used, often with methanol (B129727) as the mobile phase, to separate compounds based on their molecular size thieme-connect.dejmb.or.krresearchgate.net. High-speed countercurrent chromatography (HSCCC) is frequently employed in conjunction with Sephadex LH-20 for more intricate separations thieme-connect.deresearchgate.net. Open column chromatography, utilizing stationary phases like Diaion HP20 polymeric matrix, has also been applied to fractionate Noni fruit juice extracts mdpi.com. Medium-pressure liquid chromatography (MPLC), often employing prepacked C18 cartridges and gradient elution with solvent mixtures like methanol-water, is another method used for purifying phytochemicals thieme-connect.demdpi.com.

High-Performance Liquid Chromatography (HPLC) is a critical technique for the precise separation and purification of this compound. Typical HPLC protocols involve reversed-phase columns, most commonly C18, with mobile phases consisting of gradients of acetonitrile (B52724) or methanol mixed with water, often acidified with formic acid to improve peak shape and separation researchgate.netgforss.orgnih.govresearchgate.netplos.org. Detection is frequently achieved using UV detectors or by coupling HPLC systems with mass spectrometry (HPLC-MS) for identification and quantification of the separated compounds researchgate.netgforss.orgnih.govresearchgate.net.

Preparative HPLC systems are designed for the isolation of larger quantities of purified compounds. These systems utilize wider columns and higher flow rates to process more sample material efficiently. For example, preparative HPLC employing a C18 column with an acetonitrile/water gradient has been utilized for purifying compounds from Noni extracts . Specific systems, such as the Thermo Scientific Ultimate 3000 preparative HPLC system, equipped with a C18 column (e.g., 5 μm particle size, 100.0 L × 21.2 mm i.d.) and operating at a flow rate of 10 mL/min with a mobile phase gradient (e.g., 10–100% MeOH–H₂O), have been employed for isolating bioactive compounds from Noni fruit juice mdpi.com.

Semi-preparative HPLC systems offer a balance between analytical resolution and preparative throughput, allowing for the purification of milligram to gram quantities of compounds. These systems typically employ columns with internal diameters ranging from 7.0 mm to 10 mm hamiltoncompany.com. Research has utilized semi-preparative HPLC with C18 columns and methanol-water gradients for the purification of noniosides thieme-connect.deresearchgate.netvulcanchem.com. For instance, a Thermo Scientific Ultimate 3000 semi-preparative HPLC system, often paired with a Phenomenex Luna C18 column (250 × 10 mm i.d., 5 μm) at a flow rate of 3 mL/min, has been used to isolate compounds from Noni fruit juice mdpi.com. Other systems, like the Agilent 1260 Infinity II Semi Preparative HPLC, are capable of flow rates from 18 to 50 mL/min and are equipped with autosamplers and fraction collectors dlsu.edu.ph.

High-Performance Liquid Chromatography (HPLC)

Solvent Extraction Approaches for this compound Enrichment

Solvent extraction is a critical initial step to concentrate and enrich this compound and related compounds from the raw Noni fruit material. Primary extraction typically involves using polar solvents such as methanol or ethanol (B145695), or their mixtures, applied to dried Noni fruit powder thieme-connect.devulcanchem.com. Accelerated Solvent Extraction (ASE) has also been employed, utilizing solvents like ethanol at elevated temperatures (e.g., 60 °C) and pressure for efficient extraction gforss.org. For further enrichment and fractionation, liquid-liquid partitioning is commonly performed. This involves sequential extraction with solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their solubility characteristics thieme-connect.dejmb.or.kr. Aqueous extraction using deionized water, followed by lyophilization, has also been utilized mdpi.com. Methanol extraction is also a standard procedure for processing Noni capsule contents gforss.org.

Table 1: Chromatographic Separation Conditions for this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase / Eluent System | Flow Rate (mL/min) | Detection | Reference |

| Column Chromatography | Sephadex LH-20 | Methanol | 2 | N/A | thieme-connect.de |

| Column Chromatography | HP20 | MeOH–H₂O (0%, 10%, 30%, 50%, 70%, 100%) | N/A | N/A | mdpi.com |

| MPLC | C18 cartridge | Methanol-water gradient (e.g., 4:6) | 20 | N/A | thieme-connect.de |

| HPLC | C18 | Acetonitrile/water gradient with 0.1% formic acid | 0.3 - 1.0 | ESI-MS | researchgate.netgforss.orgnih.govresearchgate.netplos.org |

| Preparative HPLC | C18 | Acetonitrile/water gradient | N/A | N/A | |

| Preparative HPLC | C18 | 10–100% MeOH–H₂O with 0.1% formic acid | 10 | UV | mdpi.com |

| Semi-Preparative HPLC | C18 | Methanol-water gradient (e.g., 7:3 to 1:1 in 10 min) | 5 | N/A | thieme-connect.de |

| Semi-Preparative HPLC | Phenomenex Luna C18 | 10–100% MeOH–H₂O with 0.1% formic acid | 3 | UV | mdpi.com |

| Semi-Preparative HPLC | C18 | Acetonitrile/water gradients | N/A | N/A | vulcanchem.com |

| Semi-Preparative HPLC | C18 | Gradient of 0.1% TFA in water/acetonitrile | 3 | N/A | plos.org |

| Semi-Preparative HPLC | C18 | Gradient of 0.1% TFA in water/acetonitrile | 1-3 | N/A | researchgate.net |

Table 2: Solvent Extraction and Enrichment Approaches

| Solvent(s) | Extraction Method | Plant Part | Conditions | Purpose | Reference |

| Methanol, Ethanol (e.g., 70% EtOH) | Primary Extraction | Fruit powder | Room temperature | Primary extraction | thieme-connect.devulcanchem.com |

| Dichloromethane, Methanol | Successive Extraction | Noni fruit | Room temperature | Extraction | thieme-connect.de |

| Ethanol | Accelerated Solvent Extraction (ASE) | Fruit powder | 60 °C, 12 min, 1:30 (w/v) solid to solvent ratio | Enrichment (for scopoletin (B1681571), but relevant) | gforss.org |

| Methanol | Extraction | Capsules | Ultrasonic bath (15 min at 40 °C) | Extraction | gforss.org |

| CH₂Cl₂-MeOH (1:1, v/v) | Extraction | Seeds | Room temperature | Extraction | jmb.or.kr |

| n-Hexane, EtOAc, n-Butanol | Partitioning (after CH₂Cl₂-MeOH extraction) | Seeds | N/A | Fractionation/Enrichment | jmb.or.kr |

| Deionized Water | Aqueous Extraction | Fruit (pulp, seed, peel) | Ground with water, filtered | Extraction | mdpi.com |

| Methanol/Water (85:15 v/v) | Dissolution/Preparation for HPLC | Aqueous extract | N/A | Sample preparation | mdpi.com |

Compound List:

this compound

Nonioside B

Nonioside A

Noniosides E-H

Scopoletin

Deacetylasperulosidic acid

Asperulosidic acid

3-Methyl-1,3-butanediol

Alizarin

Ursolic acid

Linoleic acid

(2E,4E,7Z)-deca-2,4,7-trienoate-2-O-β-D-glucopyranosyl-β-D-glucopyranoside

Tricetin

Lignans

Neolignans

Structural Elucidation and Advanced Spectroscopic Characterization of Nonioside C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For compounds like Nonioside C, both ¹H and ¹³C NMR are employed to piece together the connectivity of atoms and the stereochemistry of the molecule.

For instance, the ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and their coupling constants, which reveals adjacent protons. Key proton signals for noniosides typically include those of the fatty acid acyl chain and the sugar moieties. The ¹³C NMR spectrum, in turn, identifies all unique carbon atoms in the molecule, with their chemical shifts indicating their functional group and electronic environment.

To illustrate the type of data obtained, the following tables present the ¹H and ¹³C NMR chemical shifts for a related compound, Nonioside E (2,6-di-O-(β-D-glucopyranosyl)-1-O-hexanoyl-β-D-glucopyranose), as determined in CD₃OD.

Table 1: ¹H NMR Spectroscopic Data for Nonioside E (in CD₃OD, 600 MHz) researchgate.net

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Hexanoyl moiety | |||

| 2' | 2.37 | t | 7.5 |

| 3' | 1.62 | p | 7.5 |

| 4', 5' | 1.33 | m | |

| 6' | 0.92 | t | 7.2 |

| Inner Glucopyranose | |||

| 1 | 5.37 | d | 8.0 |

| 2 | 3.51 | dd | 8.0, 9.1 |

| 3 | 3.55 | t | 9.1 |

| 4 | 3.42 | t | 9.1 |

| 5 | 3.63 | ddd | 9.1, 5.5, 2.1 |

| 6a | 4.01 | dd | 12.0, 2.1 |

| 6b | 3.79 | dd | 12.0, 5.5 |

| Terminal Glucopyranose (at C-2) | |||

| 1'' | 4.51 | d | 7.9 |

| 2'' | 3.23 | dd | 7.9, 9.1 |

| 3'' | 3.38 | t | 9.1 |

| 4'' | 3.30 | t | 9.1 |

| 5'' | 3.27 | m | |

| 6''a | 3.89 | dd | 12.0, 2.2 |

| 6''b | 3.69 | dd | 12.0, 5.6 |

| Terminal Glucopyranose (at C-6) | |||

| 1''' | 4.41 | d | 7.8 |

| 2''' | 3.21 | dd | 7.8, 9.0 |

| 3''' | 3.38 | t | 9.0 |

| 4''' | 3.30 | t | 9.0 |

| 5''' | 3.27 | m | |

| 6'''a | 3.89 | dd | 11.9, 2.3 |

Table 2: ¹³C NMR Spectroscopic Data for Nonioside E (from HSQC and HMBC, in CD₃OD) researchgate.net

| Position | δC (ppm) |

|---|---|

| Hexanoyl moiety | |

| 1' | 175.7 |

| 2' | 35.2 |

| 3' | 26.1 |

| 4' | 32.5 |

| 5' | 23.5 |

| 6' | 14.4 |

| Inner Glucopyranose | |

| 1 | 94.2 |

| 2 | 82.5 |

| 3 | 77.8 |

| 4 | 71.6 |

| 5 | 76.2 |

| 6 | 69.6 |

| Terminal Glucopyranose (at C-2) | |

| 1'' | 104.5 |

| 2'' | 75.1 |

| 3'' | 78.0 |

| 4'' | 71.5 |

| 5'' | 77.9 |

| 6'' | 62.7 |

| Terminal Glucopyranose (at C-6) | |

| 1''' | 104.5 |

| 2''' | 75.1 |

| 3''' | 78.1 |

| 4''' | 71.6 |

| 5''' | 77.9 |

2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial in definitively assigning these signals and establishing the connectivity between the fatty acid and sugar units, as well as the linkages between the monosaccharide residues.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used in the analysis of natural product extracts to identify known compounds and characterize new ones.

In the context of this compound, LC-MS serves to confirm the molecular weight and provide fragmentation data that supports the proposed structure. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can determine the molecular formula of a compound with high accuracy. For example, the molecular formula for Nonioside H, a related compound, was established as C₃₂H₅₆O₁₈ through HR-ESI-MS, which showed a protonated molecule [M+H]⁺ at m/z 729.3545. researchgate.net

Tandem mass spectrometry (MS/MS) experiments are also performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For glycosides like this compound, characteristic fragmentation patterns often involve the cleavage of glycosidic bonds, leading to the loss of sugar moieties, and fragmentation within the fatty acid chain. This data is instrumental in confirming the sequence of the sugar units and the structure of the lipid portion.

The general parameters for LC-ESI-MS analysis of noniosides in Morinda citrifolia extracts often involve a C18 column with a gradient elution using water and acetonitrile (B52724), typically with a modifier like formic acid to improve ionization. researchgate.net Mass spectra are often recorded in both positive and negative ion modes to obtain comprehensive data.

Table 3: Illustrative LC-MS Parameters for Analysis of Noniosides researchgate.net

| Parameter | Description |

|---|---|

| Liquid Chromatography | |

| Column | C18 |

| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile (B) |

| Elution | Gradient |

| Flow Rate | 1 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Mode | Negative |

| Capillary Voltage | 4500 V |

| Nebulizer Gas Pressure | 30 psi |

| Dry Gas Flow | 10.0 L/min |

| Dry Temperature | 300 °C |

Complementary Spectroscopic and Diffraction Techniques

While NMR and LC-MS are the primary tools for the structural elucidation of compounds like this compound, other spectroscopic techniques can provide complementary information. Infrared (IR) spectroscopy can identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of glycosides and esters. Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores in the molecule.

X-ray crystallography is a powerful technique that can provide an unambiguous three-dimensional structure of a molecule. However, its application is contingent on the ability to grow single crystals of the compound of sufficient quality, which can be challenging for complex, non-crystalline natural products. To date, there is no publicly available information on the X-ray crystallographic analysis of this compound.

Biosynthetic Pathways and Enzymology of Nonioside C

Theoretical Precursors and Proposed Biosynthetic Routes for Saccharide Fatty Acid Esters

Nonioside C is classified as a saccharide fatty acid ester, specifically an octanoyl gentiobioside, indicating it comprises a disaccharide of glucose (gentiobiose) esterified with an eight-carbon fatty acid, octanoic acid. ontosight.aiplantaedb.com The biosynthesis of such compounds generally involves the esterification or transesterification of a sugar moiety with a fatty acid or its derivative. nih.govfrontiersin.orgthieme-connect.defrontiersin.orgresearchgate.netresearchgate.netpan.olsztyn.ploup.comjst.go.jptennessee.eduulisboa.pte3s-conferences.org The proposed biosynthetic route for this compound would therefore involve the sugar precursor, gentiobiose, and octanoic acid or an activated form of octanoic acid. ontosight.aiplantaedb.com

In plants, sugars like glucose are readily available through photosynthesis and carbohydrate metabolism. frontiersin.org Fatty acids are synthesized via complex metabolic pathways, typically starting from acetyl-CoA. frontiersin.orgmdpi.com The ester bond formation between the sugar hydroxyl group and the fatty acid carboxyl group is catalyzed by specific enzymes. nih.govfrontiersin.orgresearchgate.netresearchgate.netoup.comjst.go.jptennessee.eduulisboa.pte3s-conferences.org The process can occur in various reaction media, including organic solvents or systems with low water activity, to favor ester formation over hydrolysis. thieme-connect.deresearchgate.netoup.comjst.go.jpulisboa.pt

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The enzymatic synthesis of saccharide fatty acid esters (SFAEs) is primarily mediated by lipases (EC 3.1.1.3) and, to some extent, esterases. nih.govfrontiersin.orgthieme-connect.deresearchgate.netresearchgate.netpan.olsztyn.ploup.comjst.go.jptennessee.eduulisboa.pte3s-conferences.org These enzymes catalyze the formation of ester bonds between the hydroxyl groups of saccharides and the carboxyl groups of fatty acids or their activated derivatives (e.g., vinyl esters, methyl esters). nih.govfrontiersin.orgresearchgate.netresearchgate.netoup.comjst.go.jptennessee.eduulisboa.pte3s-conferences.org Research into SFAE synthesis often utilizes commercially available immobilized lipases, such as Lipozyme TLIM and Novozym 435 (lipases from Candida antarctica), and lipases from Thermomyces lanuginosus or Aspergillus niger. nih.govthieme-connect.deresearchgate.netoup.comjst.go.jpulisboa.pt

While specific enzymes responsible for the in vivo biosynthesis of this compound within Morinda citrifolia have not been definitively identified and characterized in the available literature, it is highly probable that plant-specific acyltransferases play a crucial role. vulcanchem.com For instance, BAHD-type acyltransferases are implicated in the esterification of octanoic acid to sugar backbones in related compounds like Nonioside B. vulcanchem.com These enzymes would likely facilitate the regioselective attachment of the octanoyl group to the gentiobiose moiety of this compound.

Genetic and Molecular Regulation of this compound Production in Morinda citrifolia

Specific genetic and molecular mechanisms governing the production of this compound in Morinda citrifolia are not extensively detailed in current scientific literature. However, the biosynthesis of secondary metabolites in plants is generally influenced by a complex interplay of genetic factors, developmental stages, and environmental signals. researchgate.net Studies on M. citrifolia have indicated that plant growth regulators, such as auxins and cytokinins, can impact the accumulation of secondary metabolites, potentially by modulating the expression of biosynthetic genes. researchgate.net For example, while some studies suggest that combinations of these regulators can enhance secondary metabolite production, high auxin levels have been observed to decrease the yield of certain compounds like anthraquinones in M. citrifolia adventitious root cultures. researchgate.net

Furthermore, developmental cues can play a role. The concentration of Nonioside B, a related trisaccharide fatty acid ester found in M. citrifolia, has been shown to vary significantly with fruit maturation, peaking in less ripe fruits. vulcanchem.com This suggests that the biosynthesis of noniosides may be under developmental control, potentially linked to defense mechanisms or metabolic shifts during fruit ripening. vulcanchem.com Further research would be needed to elucidate the specific transcriptional factors, regulatory genes, and signaling pathways that control this compound biosynthesis in this species.

Comparative Biosynthesis of Related Noniosides (e.g., Nonioside A, B)

Morinda citrifolia is known to produce a variety of noniosides, which are structurally related compounds often characterized by saccharide and fatty acid moieties. pan.olsztyn.plmdpi.commdpi.complos.orgfoodb.cainternationalscholarsjournals.comresearchgate.net Among these are Nonioside A, identified as a polysaccharide, vulcanchem.com and Nonioside B, a trisaccharide fatty acid ester. mdpi.complos.orgfoodb.caresearchgate.net this compound, as an octanoyl gentiobioside, shares the characteristic of being a glycosyl fatty acid ester with Nonioside B. ontosight.aiplantaedb.com

While these compounds are all derived from M. citrifolia, detailed comparative studies on their specific biosynthetic pathways are limited. mdpi.complos.orgfoodb.caresearchgate.net It is understood that the diversity in nonioside structures likely arises from variations in the sugar moieties (e.g., monosaccharide vs. disaccharide vs. trisaccharide) and the types and lengths of fatty acid chains esterified. mdpi.complos.orgfoodb.caresearchgate.net Differences in enzyme specificities and precursor availability would contribute to the distinct profiles of noniosides produced by M. citrifolia. vulcanchem.com For instance, the biosynthesis of Nonioside B involves sequential β-glycosidic bond formation by GT1-family enzymes and esterification by BAHD-type acyltransferases. vulcanchem.com

Table 1: Key Precursors for Saccharide Fatty Acid Ester Synthesis ontosight.aiplantaedb.comnih.govfrontiersin.orgthieme-connect.defrontiersin.orgresearchgate.netresearchgate.netpan.olsztyn.ploup.comjst.go.jptennessee.eduulisboa.pte3s-conferences.orgbiorxiv.org

| Precursor Type | Examples / Description | Role |

| Saccharides | Glucose, Fructose, Sucrose, Gentiobiose | Acyl acceptor (sugar moiety) |

| Fatty Acids | Octanoic acid, Lauric acid, Oleic acid, Palmitic acid, Docosahexaenoic acid (DHA), Eicosapentaenoic acid (EPA) | Acyl donor (fatty acid chain) |

| Fatty Acid Derivatives | Methyl esters, Vinyl esters | Activated acyl donors for transesterification |

Table 2: Commonly Used Enzymes in Saccharide Fatty Acid Ester Synthesis nih.govthieme-connect.deresearchgate.netpan.olsztyn.ploup.comjst.go.jptennessee.eduulisboa.pte3s-conferences.orgvulcanchem.com

| Enzyme Class | Specific Examples / Sources | Function |

| Lipases | Candida antarctica (e.g., Novozym 435, Lipozyme TLIM), Thermomyces lanuginosus, Aspergillus niger, Candida rugosa | Catalyze esterification and transesterification reactions between sugars and fatty acids/esters |

| Esterases | Various microbial sources | Can catalyze ester bond formation under specific conditions |

| Acyltransferases | BAHD-type acyltransferases (hypothesized for Nonioside B) | Catalyze regioselective esterification of fatty acids onto sugar hydroxyl groups |

Table 3: Identified Noniosides in Morinda citrifolia ontosight.aiplantaedb.compan.olsztyn.plvulcanchem.commdpi.commdpi.complos.orgfoodb.cainternationalscholarsjournals.comresearchgate.netnih.gov

| Nonioside Name | Structural Class | Key Components |

| Nonioside A | Polysaccharide | N/A (complex carbohydrate) |

| Nonioside B | Trisaccharide Fatty Acid Ester | Trisaccharide, Fatty acid |

| This compound | Disaccharide Fatty Acid Ester | Gentiobiose (disaccharide of glucose), Octanoic acid |

| Nonioside D | Fatty Acid Ester | Not specified in detail |

| Nonioside E | Trisaccharide Fatty Acid Ester | Trisaccharide, Fatty acid |

| Nonioside F | Trisaccharide Fatty Acid Ester | Trisaccharide, Fatty acid |

| Nonioside G | Trisaccharide Fatty Acid Ester | Trisaccharide, Fatty acid |

| Nonioside H | Trisaccharide Fatty Acid Ester | Trisaccharide, Fatty acid |

Compound Names Mentioned:

Nonioside A

Nonioside B

this compound

Nonioside D

Nonioside E

Nonioside F

Nonioside G

Nonioside H

Gentiobiose

Glucose

Octanoic acid

Acetyl-CoA

Analytical Quantification of Nonioside C in Botanical Matrices

Development and Validation of HPLC-MS Based Quantitative Methods

The analysis of Nonioside C, a fatty acid glucoside found in Noni fruit, necessitates robust analytical methods capable of separating and detecting it within complex botanical extracts. HPLC-MS offers the sensitivity and selectivity required for such analyses.

Chromatographic Separation Parameters and Optimization

Effective separation of this compound from other matrix components is achieved through optimized chromatographic conditions. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed, typically utilizing a C18 stationary phase. The mobile phase generally consists of a gradient elution system comprising acetonitrile (B52724) and water, often with the addition of a modifier like 0.1% formic acid to improve peak shape and ionization efficiency in the subsequent mass spectrometry detection gforss.orgresearchgate.net. Specific parameters such as flow rate and injection volume are critical for reproducible results. A flow rate of 0.3 mL/min and an injection volume of 1 μL are representative of established methods, although variations like 20 μL injections have also been reported depending on the analytical setup and sample concentration gforss.orgresearchgate.net.

Mass Spectrometry Detection Modes and Data Analysis

Mass spectrometry serves as the detection and identification tool following chromatographic separation. Electrospray Ionization (ESI) in the negative ion mode is frequently used for the analysis of this compound, facilitating its ionization and detection gforss.orgresearchgate.net. The mass-to-charge ratio (m/z) for this compound has been identified as 467 in several studies researchgate.netresearchgate.net. Data analysis involves identifying and quantifying this compound based on its retention time and characteristic mass spectral data, often by comparing with authentic standards or literature values researchgate.netresearchgate.net. The method aims to quantify various Noni constituents, including this compound, by analyzing specific extracted ion chromatograms (XIC) corresponding to their molecular ions researchgate.netresearchgate.net.

Method Performance Characteristics (e.g., Accuracy, Precision, Limits)

The validation of HPLC-MS methods is essential to ensure their reliability for quantitative analysis. Key performance characteristics evaluated include linearity, accuracy, precision, and sensitivity (limits of detection and quantification). While specific values for this compound's validation parameters are not universally detailed across all studies, the general approach involves assessing peak purity from MS data and evaluating reproducibility through multiple injections of standard solutions gforss.org. For related compounds like scopoletin (B1681571) in Noni, methods have demonstrated excellent linearity (R² > 0.999), high precision (RSD < 2%), and good recovery (around 99.88%), indicating the robustness achievable with these techniques researchgate.net. Limits of detection (LOD) and quantification (LOQ) are typically determined by serial dilution of standard solutions, based on signal-to-noise ratios gforss.org.

Table 1: Representative HPLC-MS Parameters for this compound Analysis

| Parameter | Value | Reference(s) |

| Chromatography | ||

| Column | C18 | gforss.orgresearchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | gforss.orgresearchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Injection Volume | 1 μL (or 20 μL) | gforss.orgresearchgate.net |

| Mass Spectrometry | ||

| Ionization | Electrospray Ionization (ESI) | gforss.orgresearchgate.net |

| Detection Mode | Negative Ion Mode | gforss.orgresearchgate.net |

| m/z for this compound | 467 | researchgate.netresearchgate.net |

Assessment of this compound Content Variability in Commercial and Research Samples

Studies analyzing various Noni products have revealed significant variability in the content of this compound. It has been observed that Noniosides B and C are present in capsules and most juices, but can be absent in some commercial noni juice samples researchgate.net. One study reported this compound in all samples analyzed except for one juice gforss.org. The concentrations can differ considerably between products researchgate.net. For instance, this compound content in capsules was reported to range from 0.03 to 0.04 mg/mg, while in certain juices, it was found to be around 0.01 mg/mL, with other juices showing concentrations below 0.015 mg/mL gforss.org. This variability underscores the importance of standardized analytical methods for accurate product assessment and comparison.

Table 2: Reported Content of this compound in Noni Products

| Sample Type | Reported Content Range | Reference(s) |

| Capsules | 0.03–0.04 mg/mg | gforss.org |

| Juices (specific samples) | ~0.01 mg/mL | gforss.org |

| Juices (other samples) | <0.015 mg/mL | gforss.org |

| Juices (some commercial) | Absent | researchgate.net |

Future Directions in Standardized this compound Analytical Protocols

The ongoing interest in Noni products and their bioactive compounds necessitates the development of standardized analytical protocols for this compound. Future directions should focus on enhancing method robustness, inter-laboratory reproducibility, and the availability of certified reference materials. Continued research into novel extraction techniques that are more efficient and environmentally friendly could also be beneficial. Furthermore, the integration of advanced analytical techniques, such as hyphenated techniques or high-resolution mass spectrometry, could provide deeper insights into the compound's presence and transformation in various matrices. Establishing universally accepted validation parameters and reporting guidelines will be key to ensuring comparability of data across different research groups and commercial entities, thereby supporting regulatory oversight and scientific advancement.

Preclinical Pharmacological Investigations of Nonioside C: Mechanisms and Cellular Targets

In Vitro Cellular Models for Anti-inflammatory Activity

The anti-inflammatory effects of compounds isolated from Noni fruit juice, including a related compound, nonioside A, have been investigated using in vitro cellular models. These studies provide foundational insights into the potential mechanisms of action for Nonioside C.

Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Responses in Macrophage Cell Lines

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory response. In studies on RAW 264.7 macrophage cell lines, compounds from Noni fruit juice have demonstrated the ability to inhibit this LPS-induced inflammation. nih.gov This inhibitory action is crucial as excessive macrophage activation is a hallmark of many inflammatory diseases. The suppression of the inflammatory cascade in these cell lines suggests a direct modulatory effect on macrophage function.

Modulation of Nitric Oxide (NO) Production

A key mediator of inflammation is nitric oxide (NO), and its overproduction can contribute to tissue damage. Research has shown that compounds isolated from Noni fruit juice effectively inhibit the production of NO in LPS-stimulated macrophages. nih.gov This reduction in NO levels is a significant indicator of the anti-inflammatory potential of these compounds. The modulation of NO production is a critical target for anti-inflammatory therapies, and the ability of Noni-derived compounds to influence this pathway is a key aspect of their preclinical profile.

Regulation of Inflammatory Enzyme Expression (iNOS, COX-2)

The production of nitric oxide is catalyzed by inducible nitric oxide synthase (iNOS), while cyclooxygenase-2 (COX-2) is responsible for the synthesis of prostaglandins, another group of inflammatory mediators. Scientific investigations have revealed that compounds from Noni fruit juice can downregulate the expression of both iNOS and COX-2 in LPS-stimulated macrophages. nih.gov By suppressing the expression of these critical inflammatory enzymes, these compounds can effectively curtail the inflammatory response at a molecular level.

Impact on Nuclear Factor-kappa B (NF-κB) Signaling Pathway Components (IKKα/β, I-κBα, NF-κB p65)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The activation of this pathway is a multi-step process involving the phosphorylation and subsequent degradation of the inhibitory protein I-κBα, which then allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have demonstrated that compounds from Noni fruit juice exert their anti-inflammatory effects by targeting this pathway. Specifically, they have been shown to downregulate the expression of IKKα/β, I-κBα, and NF-κB p65 in macrophages stimulated with LPS. nih.gov This interference with the NF-κB signaling cascade is a pivotal mechanism underlying the anti-inflammatory activity of these compounds.

Investigation of Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT Signaling Pathways

While the impact on the NF-κB pathway has been a primary focus, the role of other significant inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, in the action of this compound is an area of ongoing investigation. After activation by stimuli like LPS, MAPK signaling pathways, including p38, JNK, and ERK, play a role in activating NF-κB. mdpi.com The JAK/STAT pathway is also crucial in mediating cellular responses to cytokines. nih.gov Currently, there is a lack of specific research data detailing the direct effects of this compound on the components of the MAPK and JAK/STAT signaling pathways.

In Vivo Animal Models for Bioactivity Evaluation

To complement in vitro findings, the anti-inflammatory properties of Noni fruit juice have been assessed in animal models. For instance, administration of Noni fruit juice has been shown to alleviate symptoms in a carrageenan-induced paw edema model in rats, a common method for evaluating anti-inflammatory effects. researchgate.net However, there is a current scarcity of published in vivo studies that specifically investigate the bioactivity of isolated this compound. Further research utilizing animal models is necessary to fully elucidate the systemic efficacy and therapeutic potential of this specific compound.

Efficacy in Leishmaniasis Models: Impact on Parasitic Load and Lesion Size

Preclinical research has highlighted the potential of this compound, a component of Morinda citrifolia (Noni) fruit juice, in combating leishmaniasis. In a study involving C57BL/6 mice infected with Leishmania (Leishmania) amazonensis, treatment with Noni juice containing this compound demonstrated significant efficacy in controlling the infection. nih.govnih.gov After a 60-day treatment period, there was a marked decrease in both the size of the lesion and the parasitic load in the infected footpad. nih.gov This suggests that compounds within the juice, including this compound, exert a direct or indirect anti-leishmanial effect, curbing the proliferation of the parasite and mitigating the associated pathology. nih.govnih.gov

The reduction in parasite burden is a critical indicator of a treatment's effectiveness against Leishmania. nih.gov The observed decrease in lesion size corresponds directly to the reduction in the number of parasites and the subsequent inflammatory response at the site of infection. nih.gov These findings establish the therapeutic potential of this compound-containing extracts in animal models of cutaneous leishmaniasis. nih.gov

Table 1: Efficacy of Noni Juice (containing this compound) in a Murine Leishmaniasis Model

| Parameter | Observation in Treated Group | Source |

|---|---|---|

| Lesion Size | Significantly decreased after 60 days of treatment. | nih.gov |

| Parasitic Load | Significantly decreased in the infected footpad. | nih.gov |

Modulation of Inflammatory Infiltrates and Cytokine Expression in Infected Tissues

Beyond its impact on parasite numbers, this compound-containing Noni juice has been shown to modulate the host's immune response to Leishmania infection. The same study on L. amazonensis-infected mice revealed that treatment led to a notable decrease in inflammatory infiltrates at the site of the lesion. nih.govnih.gov This reduction in cellular infiltration is indicative of a controlled inflammatory process, which is often dysregulated and damaging in cutaneous leishmaniasis. nih.gov

The modulation of inflammation is further evidenced by changes in cytokine expression. Cytokines are key signaling molecules that orchestrate the immune response, and their balance is crucial in determining the outcome of a Leishmania infection. nih.govresearchgate.net Treatment with the Noni juice resulted in a significant decrease in the expression of both pro-inflammatory and regulatory cytokines in the infected tissue, specifically Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta (TGF-β), and Interleukin-10 (IL-10). nih.gov The downregulation of TNF-α and IL-12, typically associated with a Th1 response to control the parasite, alongside the reduction of TGF-β and IL-10, which can promote parasite persistence, suggests a complex immunomodulatory effect that helps resolve the lesion while controlling the infection. nih.govnih.gov

Table 2: Modulation of Cytokine Expression by Noni Juice (containing this compound)

| Cytokine | Effect of Treatment | Primary Role in Leishmaniasis | Source |

|---|---|---|---|

| IL-12 | Decreased expression | Promotes Th1 response and IFN-γ production. nih.gov | nih.gov |

| TNF-α | Decreased expression | Pro-inflammatory; activates macrophages for parasite killing. nih.gov | nih.gov |

| TGF-β | Decreased expression | Regulatory; can suppress macrophage activation. frontiersin.org | nih.gov |

| IL-10 | Decreased expression | Immunosuppressive; associated with parasite persistence. nih.gov | nih.gov |

Effects on Extracellular Matrix Protein Expression in Disease Progression

The integrity of the extracellular matrix (ECM) is often compromised during Leishmania infection, affecting both tissue structure and the immune response. frontiersin.org Research indicates that treatment with Noni juice, containing this compound, enhances the expression of key ECM proteins in the infected tissue. nih.govnih.gov Specifically, the expression of collagen IV, fibronectin, and laminin (B1169045) was upregulated in the infected footpads of treated mice. nih.gov

These proteins are fundamental components of the basement membrane and connective tissue. frontiersin.org Collagen provides structural support, fibronectin is involved in cell adhesion and migration, and laminin plays a role in tissue organization and cell signaling. researchgate.net The restoration of these ECM components to normal levels is likely a consequence of the reduced parasite burden and controlled inflammation. nih.gov This effect suggests a role for this compound-containing treatments in promoting tissue repair and wound healing, which is a critical aspect of managing the ulcerative lesions characteristic of cutaneous leishmaniasis. nih.govfrontiersin.org

Table 3: Effect of Noni Juice (containing this compound) on Extracellular Matrix Protein Expression

| ECM Protein | Effect in Infected & Treated Tissue | Source |

|---|---|---|

| Collagen IV | Enhanced expression; restored to normal levels. | nih.gov |

| Fibronectin | Enhanced expression; restored to normal levels. | nih.gov |

| Laminin | Enhanced expression. | nih.gov |

Molecular Target Identification and Pathway Delineation for this compound

Receptor Binding Studies and Enzyme Inhibition Assays

Specific in vitro receptor binding and enzyme inhibition assays exclusively for this compound are not extensively detailed in the current scientific literature. While studies have been conducted on crude extracts of plants containing this compound, the precise molecular interactions and inhibitory concentrations for the isolated compound have yet to be fully elucidated. nih.gov Further research is required to screen this compound against a panel of receptors and enzymes to identify direct molecular targets and quantify its binding affinity and inhibitory potential.

Computational Approaches for Target Prediction (e.g., molecular docking relevant to related noniosides)

In the absence of extensive experimental data, computational methods such as molecular docking serve as valuable tools for predicting the potential molecular targets of natural compounds. nih.gov While specific docking studies for this compound are limited, research on related noniosides from Morinda citrifolia provides relevant insights into the potential mechanisms of this class of compounds. nih.gov

For instance, molecular docking analyses of other noniosides, such as Nonioside E, have been performed to predict their binding affinity to various protein targets. nih.gov One such study, investigating anti-anxiety effects, identified strong binding affinities between selected noniosides and targets within the glutamatergic system, including the glutamate (B1630785) ionotropic receptor AMPA type subunit 2 (GRIA2) and Protein Kinase C Alpha (PRKCA). nih.gov These computational models predict that noniosides can form stable interactions, primarily through hydrogen bonds, with key amino acid residues within the binding pockets of these proteins. nih.gov

These findings suggest that a similar computational approach could be applied to this compound to predict its interactions with parasite or host proteins relevant to leishmaniasis. Such in silico studies can help generate hypotheses and guide future experimental validation, accelerating the process of molecular target identification and pathway delineation for this compound. nih.govresearchgate.net

Compound Index

Microbial and Biotechnological Aspects in Nonioside C Research

Role of Microorganisms in Morinda citrifolia Maturation and Nonioside C Content

These microbial activities, alongside endogenous enzymatic processes, are associated with changes in other fruit components. For instance, the total phenolic content increased from 41.4 to 51.1 mg GAE/100g-1 after ripening, and vitamin C content decreased from 391 to 316 mg/100g-1. The antioxidant capacity, measured by ORAC, showed a slight increase from 7.4 to 8.0 µmol Trolox.g-1 cirad.fr. Although these studies provide valuable insights into the microbiological landscape and chemical transformations during Noni fruit ripening, direct correlations between specific microorganisms and the biosynthesis or accumulation of this compound during this phase have not been explicitly detailed in the available research.

Table 1: Microbiological and Chemical Changes During Noni Fruit Ripening

| Parameter | Unripe Noni Fruit | Ripe Noni Fruit |

| pH | 4.6 | 4.0 |

| Total Mesophilic Bacteria (UFC/g) | ~1x101 | ~4x103 |

| Molds and Yeasts (UFC/g) | ~4x103 | ~1x101 |

| Lactic Acid Bacteria (UFC/g) | - | ~2x103 |

| Total Phenolic Content (mg GAE/100g) | 41.4 | 51.1 |

| Vitamin C (mg/100g) | 391 | 316 |

| Antioxidant Capacity (ORAC, µmol Trolox/g) | 7.4 | 8.0 |

Data adapted from cirad.fr. Specific microbial counts for unripe fruit are approximate and represent a general observation from the study.

Biotransformation Studies of this compound Precursors

Current scientific literature does not extensively detail specific biotransformation studies focused on the precursors of this compound. The primary research efforts concerning this compound have centered on its isolation and identification from Morinda citrifolia fruit extracts, along with the investigation of its potential biological activities nih.govplos.orgresearchgate.net. While the biosynthesis of this compound within the Morinda citrifolia plant likely involves enzymatic pathways converting precursor molecules, dedicated studies exploring the biotransformation of these precursors, either by native microorganisms or through laboratory-controlled enzymatic processes, are not prominently reported in the accessible research. Future investigations may explore these pathways to understand the compound's natural synthesis more thoroughly.

Potential for Heterologous Biosynthesis of this compound in Engineered Systems

The field of heterologous biosynthesis offers a promising avenue for the production of complex natural products, including those found in plants like Morinda citrifolia. Heterologous biosynthesis involves reconstituting the biosynthetic pathways of target compounds in a surrogate host organism, typically microorganisms such as Escherichia coli or Saccharomyces cerevisiae (yeast) nih.govnih.govrsc.org. This approach leverages advancements in synthetic biology, metabolic engineering, and genomics to overcome limitations associated with traditional extraction from natural sources, such as low yields, complex purification, and variability in supply nih.govnih.govrsc.org.

Engineered microbial systems can be designed to express the necessary enzymes in a controlled environment, allowing for optimized production of specific compounds. This strategy has been successfully applied to various classes of natural products, including terpenoids, flavonoids, and alkaloids rsc.org. While specific research on the heterologous biosynthesis of this compound has not yet been published, the principles of engineering microbial cell factories could potentially be applied. This would involve identifying the genes responsible for the this compound biosynthetic pathway in Morinda citrifolia, cloning these genes, and expressing them in a suitable microbial host. Such an approach could enable scalable and sustainable production of this compound, facilitating further research into its properties and applications.

Conclusion and Future Research Perspectives

Summary of Current Scientific Understanding of Nonioside C

This compound is a naturally occurring glycosidic compound identified as an octanoyl gentiobioside. Chemically, it is characterized by a gentiobiose disaccharide moiety esterified with an octanoic acid at the anomeric position of one glucose unit, and further linked to another glucose unit at the 6-position. This molecular architecture, featuring both hydrophilic sugar chains and a hydrophobic fatty acid tail, confers amphiphilic properties upon the compound ontosight.aiplantaedb.com. This compound has been identified as a constituent of Morinda citrifolia (Noni) fruit, a plant with a long history of traditional medicinal use plos.orgresearchgate.netresearchgate.net. Analytical techniques such as liquid chromatography–mass spectrometry (LC-MS) have been instrumental in its detection and identification in Noni extracts, where it appears alongside other bioactive compounds plos.orgresearchgate.net.

The available scientific understanding is primarily based on its identification in complex plant matrices and general inferences drawn from its structural class.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for the structural characterization of Nonioside C, and how can reproducibility be ensured?

- Methodological Answer : this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) for bond connectivity and stereochemistry, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. X-ray crystallography is critical for absolute configuration determination. To ensure reproducibility, experimental protocols must specify solvent systems, temperature controls, and calibration standards (e.g., TMS for NMR). Raw spectral data should be archived in supplementary materials with detailed acquisition parameters .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Common assays include:

- Cytotoxicity : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using nonlinear regression.

- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurodegenerative studies).

- Antioxidant Activity : DPPH or ABTS radical scavenging assays.

Controls must include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Data should report triplicate measurements with standard deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in:

- Experimental Conditions : Cell culture media composition, incubation times, or compound solubility (e.g., DMSO concentration).

- Analytical Methods : Differences in assay sensitivity (e.g., fluorescence vs. luminescence detection).

A meta-analysis framework should be applied:

Compile raw data from multiple studies.

Normalize results using Z-scores or fold-change relative to controls.

Perform multivariate regression to identify confounding variables (e.g., pH, temperature).

Replication studies under standardized protocols are critical .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Key strategies include:

- Precursor Optimization : Using protected glycosyl donors (e.g., trichloroacetimidates) to enhance stereoselectivity.

- Catalysis : Employing Lewis acids (BF₃·Et₂O) or enzymatic catalysts (glycosyltransferases) for regioselective glycosylation.

- Purification : Combining flash chromatography (silica gel) with preparative HPLC (C18 column, acetonitrile/water gradient).

Yield improvements should be tracked via reaction monitoring (TLC, LC-MS) and comparative yield tables .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound analogs?

- Methodological Answer : A systematic SAR approach involves:

Structural Modifications : Selective acetylation, methylation, or hydroxyl group removal.

Activity Profiling : Test analogs against a panel of biological targets (e.g., kinases, receptors) using dose-response assays.

Computational Modeling : Molecular docking (AutoDock Vina) to correlate activity with binding energies.

Data should be visualized using heatmaps or 3D pharmacophore models to highlight key moieties .

Key Considerations for Researchers

- Reproducibility : Archive raw data (spectra, chromatograms) in open-access repositories with metadata (e.g., DOI) .

- Ethical Compliance : Ensure biological assays adhere to institutional biosafety protocols .

- Interdisciplinary Collaboration : Integrate chemical synthesis with computational biology for robust SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.